1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

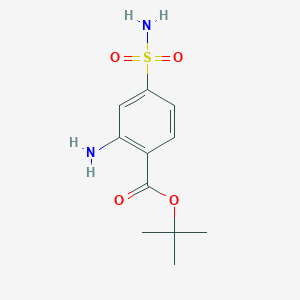

“1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” is a complex organic compound. It contains functional groups such as ether and ketone. The compound has a molecular formula of C7H16O2 .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available, similar compounds have been synthesized using various methods. For instance, a one-pot method has been identified for the synthesis of b-amino alcohols, which involves C–H bond hydroxylation at the benzylic a-carbon atom with a subsequent nitrile or amide functional group reduction .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one”, it contains ether and ketone functional groups. Ethers are generally stable and unreactive, while ketones can undergo a variety of reactions, including nucleophilic additions. Specific reactions of “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available .

Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include parameters such as boiling point, melting point, density, and solubility. Unfortunately, specific physical and chemical properties for “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available .

Applications De Recherche Scientifique

Cycloaddition Reactions

Methoxymethylsilylene, generated from related compounds, reacts with various dienes to produce 1,3-dioxa-, 1,3-oxaza-, and 1,3-diaza-2-sila-4-cyclopentenes via formal 1,4-cycloadditions. These reactions highlight the utility of such compounds in synthesizing heterocyclic structures that are thermally stable but sensitive to hydrolysis and oxidation. These compounds are characterized using NMR data, indicating their potential in developing new materials or studying reaction mechanisms (Heinicke & Gehrhus, 1992).

Polymer Photodegradation

Studies on the degradation of poly(2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene) (MDMO-PPV) and its mixtures with fullerenes, components of plastic solar cells, reveal insights into the stability and photodegradation mechanisms. The polymer's stability is enhanced in the presence of fullerenes due to rapid electron transfer, offering insights into improving the durability and efficiency of plastic solar cells (Neugebauer et al., 2000).

Oxidative Coupling and Rearrangements

Research on the oxidative coupling of diphenolic substrates and the synthesis of specific dimethyl butanone derivatives shows the importance of certain conformations and the potential mispairing with guanine. These studies shed light on the structural and electronic alterations induced by methylation and their implications for mutagenicity and chemical reactivity, providing a foundation for developing new synthetic strategies and understanding biological interactions (Brennan et al., 1986).

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-9(2,3)8(10)7-12-6-5-11-4/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEUHDSXNYKQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)

![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)

![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)

![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)